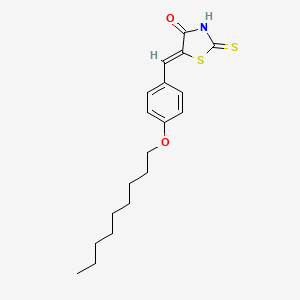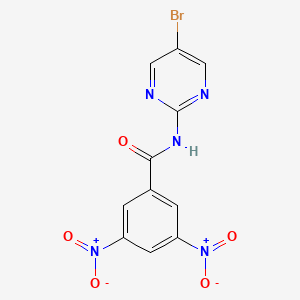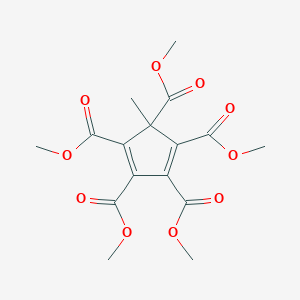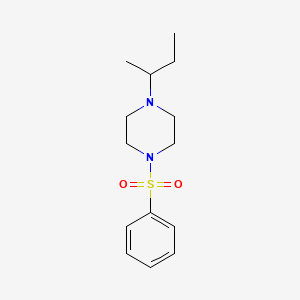![molecular formula C23H26N2S B10883845 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound with a molecular formula of C23H26N2S This compound features a piperazine ring substituted with a methylsulfanylbenzyl group and a naphthalen-1-ylmethyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylsulfanylbenzyl)piperazine with 1-bromonaphthalene under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Analyse Chemischer Reaktionen
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the naphthyl group or the piperazine ring.
Substitution: The benzyl and naphthyl groups can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group results in the formation of sulfoxides or sulfones, while reduction can lead to the formation of partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to determine its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine is not fully understood. it is believed to interact with molecular targets through its piperazine ring and aromatic groups. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-[4-(Methylsulfanyl)benzyl]piperazine: This compound lacks the naphthyl group, making it less complex and potentially less active in certain applications.
1-[4-(Methylsulfanyl)benzyl]-4-(2-naphthylmethyl)piperazine: This is a closely related compound with a similar structure but different substitution pattern on the naphthyl group.
The uniqueness of this compound lies in its combination of the methylsulfanylbenzyl and naphthalen-1-ylmethyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H26N2S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2S/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
InChI-Schlüssel |
XWKMOTFEZMVVPW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)

![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
